REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([PH:9](=O)[C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.Cl[SiH](Cl)Cl.[PH3]=O.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:17][O:16][C:13]1[CH:12]=[CH:11][C:10]([PH:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[CH:15][CH:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)P(C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
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18 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
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Cl[SiH](Cl)Cl
|
Name
|
phosphine oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[PH3]=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred vigorously until all solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This resulted
|
Type
|
TEMPERATURE
|
Details
|
in moderate heat
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 90° for 5 h, whereupon the clear colorless solution
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0°
|
Type
|
TEMPERATURE
|
Details
|
while cooling the mixture in an ice-bath
|
Type
|
CUSTOM
|
Details
|
the vigorous reaction
|
Type
|
DISSOLUTION
|
Details
|
dissolved (30-90 min)
|
Duration
|
60 (± 30) min
|
Type
|
CUSTOM
|
Details
|
leaving two clear
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 2×20 mL of toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined toluene extracts were dried
|
Type
|
CUSTOM
|
Details
|
(deoxygenated brine and sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
stripped of solvent on the rotary evaporator at 80°/5 mm Hg
|
Type
|
CUSTOM
|
Details
|
to give 1.11 g (84.5%) of crude product
|
Type
|
DISTILLATION
|
Details
|
The thick oil was distilled by bulb to bulb distillation at 115°-135°/0.02 mm Hg for 1 h
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)PC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.747 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |